molecular formula C11H16N2O3 B8532072 1,1-Dimethylethyl 3-cyano-3-methyl-4-oxo-1-pyrrolidinecarboxylate

1,1-Dimethylethyl 3-cyano-3-methyl-4-oxo-1-pyrrolidinecarboxylate

Cat. No.: B8532072
M. Wt: 224.26 g/mol
InChI Key: YPWAKHCJUZYLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 3-cyano-3-methyl-4-oxo-1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl 3-cyano-3-methyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-5-8(14)11(4,6-12)7-13/h5,7H2,1-4H3

InChI Key

YPWAKHCJUZYLJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1=O)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-cyano-4-oxo-1-pyrrolidinecarboxylate (3.9 g, 18.6 mmol) in acetone (185 mL) were added K2CO3 (3.07 g, 22.3 mmol) and MeI (1.39 mL, 22.3 mmol). After 12 h at reflux, the solution was cooled and the solid precipitate filtered. The filtrate was then concentrated and the residue purified by column chromatography (silica, 0.5% MeOH in DCM (1% NH4OH)) affording the title compound (2.3 g, 55%) as a yellow oil: LCMS (ES) m/e 225 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.